molecular formula C14H17N B8618557 N-ethyl-tetrahydrocarbazole

N-ethyl-tetrahydrocarbazole

Cat. No.: B8618557
M. Wt: 199.29 g/mol
InChI Key: LXUXLQWNCNGZIB-UHFFFAOYSA-N
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Description

N-ethyl-tetrahydrocarbazole is a useful research compound. Its molecular formula is C14H17N and its molecular weight is 199.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

9-ethyl-1,2,3,4-tetrahydrocarbazole

InChI

InChI=1S/C14H17N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3,5,7,9H,2,4,6,8,10H2,1H3

InChI Key

LXUXLQWNCNGZIB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCCC2)C3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods I

Procedure details

132.5 g of 2-chloro-cyclohexanone was added to 123.42 g of N-ethyl aniline, 500 ml of methyl cellosolve, 127 g of dry sodium carbonate and 7.9 g of pyridine at 30-40° C. over a period of 1 hour. Reaction mass was heated to 100° C. and stirred for 2 hours. Reaction temperature was further raised to 130° C. and held at this temperature till no more water get distilled. Reaction mass was then worked up to get 48.2 g of crude 9-ethyl-tetrahydrocarbazole of 96.3% GC purity.
Quantity
132.5 g
Type
reactant
Reaction Step One
Quantity
123.42 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

266.2 g N-ethyl aniline was charged in a reactor along with 200 ml o-xylene. To this 132.5 g of 2-chloro-cyclohexanone was added over a period of 2 hours to obtain a clear solution which was then heated to 100° C. and stirred for 2 hours with water removal. The contents were further heated to 150-160° C. with simultaneous water removal by applying mild vacuum. The reaction mass was worked up as above to get 136 g crude 9-ethyl tetrahydrocarbazole with 96.8% GC purity.
Quantity
266.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
132.5 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

70 g of 9-ethyl-1,2,3,4-tetrahydrocarbazole was charged along with 3.5 g of filtered wet catalyst obtained from above batch (2 wt % on dry basis) and 35 ml o-xylene. The content were heated under a slow current of nitrogen to achieve 200° C. liquid temperature and maintained for 15 hour to get GC conversion of 82% 9-ethyl carbazole and 17% 9-ethyl-tetrahydrocarbazole. Further, 0.3 g fresh 5%-Pd-carbon (50% moisture) was added at this stage and the reaction was maintained at 200° C. for further 6 hours to get 99% conversion. The reaction mass was then filtered to remove the catalyst and the filtrate was concentrated under reduced pressure to get 67.9 g crude product with GC purity of 98.4%. Filtered catalyst was further recycled three times by adding fresh 5% Pd-c catalyst, 10% of initial catalyst loading to achieve higher conversion.
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
filtered wet catalyst
Quantity
3.5 g
Type
catalyst
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step Two

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